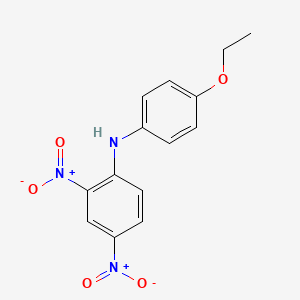
N-(4-Ethoxyphenyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring The ethoxyphenyl group attached to the nitrogen atom of the aniline ring adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline can be achieved through several methods. One common approach involves the nitration of N-(4-ethoxyphenyl)aniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(4-Ethoxyphenyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in the compound’s reactivity, allowing it to participate in redox reactions. The ethoxyphenyl group may influence the compound’s binding affinity to biological targets, potentially affecting its biological activity. The exact molecular pathways involved in its action are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2,4-dinitroaniline
- N-(4-Chlorophenyl)-2,4-dinitroaniline
- N-(4-Bromophenyl)-2,4-dinitroaniline
Uniqueness
N-(4-Ethoxyphenyl)-2,4-dinitroaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the ethoxy group may confer distinct properties, such as solubility, stability, and interaction with biological targets.
Properties
CAS No. |
6943-24-4 |
|---|---|
Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-12-6-3-10(4-7-12)15-13-8-5-11(16(18)19)9-14(13)17(20)21/h3-9,15H,2H2,1H3 |
InChI Key |
WNMCDSUFVJWXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5127704.png)
![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)
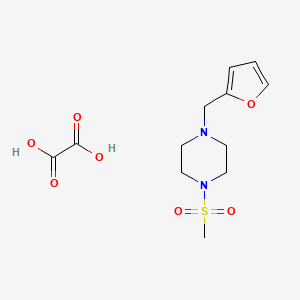
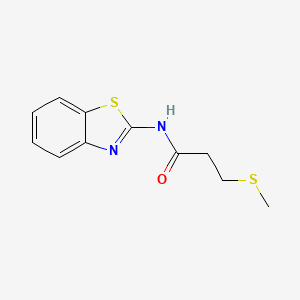
![3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5127748.png)
![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
![2-chloro-N-[(Z)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5127766.png)
![(2-Fluoro-5-nitrophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B5127781.png)
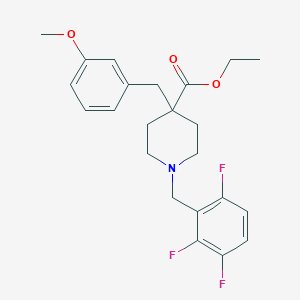

![ETHYL N-[1,1,1,3,3,3-HEXAFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPAN-2-YL]CARBAMATE](/img/structure/B5127802.png)
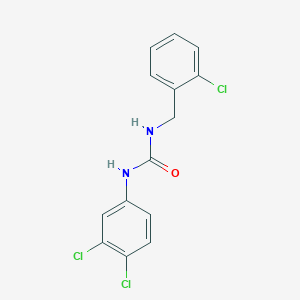
![(5Z)-5-(3-nitrobenzylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5127812.png)
